molecular formula C9H3F6O2- B8306798 3,5-Bis(trifluoromethyl)benzoate

3,5-Bis(trifluoromethyl)benzoate

Cat. No. B8306798
M. Wt: 257.11 g/mol
InChI Key: HVFQJWGYVXKLTE-UHFFFAOYSA-M
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Patent
US07166598B2

Procedure details

Lithium aluminum hydride (614 mg) was added to a suspension of (3R)-1-benzyl-3-(4-hydroxy-3-methoxybenzyl)piperazine-2,5-dione (1.1 g) in tetrahydrofuran (40 ml) at room temperature. After being stirred under reflux for 5 hours, the reaction mixture was treated with 2N sodium hydroxide (5 ml) under nitrogen atmosphere. The whole mixture was diluted with water (40 ml) and thereto 3,5-bis(trifluoromethyl)benzoyl chloride (1.6 ml) was added dropwise under ice-cooling. After being stirred for 30 minutes, the resulting mixture was extracted with ethyl acetate. The organic layer was separated, dried over magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (4:1) to give the objective (2R)-4-benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(4-hydroxy-3-methoxybenzyl)piperazine and its 3,5-bis(trifluoromethyl)benzoate, which was converted to the objective compound by treatment with a mixture of 1N sodium hydroxide and methanol.
Quantity
614 mg
Type
reactant
Reaction Step One
Name
(3R)-1-benzyl-3-(4-hydroxy-3-methoxybenzyl)piperazine-2,5-dione
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:14]1[CH2:19][C:18](=[O:20])[NH:17][C@H:16]([CH2:21][C:22]2[CH:27]=[CH:26][C:25]([OH:28])=[C:24]([O:29][CH3:30])[CH:23]=2)[C:15]1=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-].[Na+].[F:34][C:35]([F:50])([F:49])[C:36]1[CH:37]=[C:38]([CH:42]=[C:43]([C:45]([F:48])([F:47])[F:46])[CH:44]=1)[C:39](Cl)=[O:40]>O1CCCC1.O>[CH2:7]([N:14]1[CH2:19][CH2:18][N:17]([C:39](=[O:40])[C:38]2[CH:37]=[C:36]([C:35]([F:50])([F:49])[F:34])[CH:44]=[C:43]([C:45]([F:48])([F:47])[F:46])[CH:42]=2)[C@H:16]([CH2:21][C:22]2[CH:27]=[CH:26][C:25]([OH:28])=[C:24]([O:29][CH3:30])[CH:23]=2)[CH2:15]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1.[F:34][C:35]([F:50])([F:49])[C:36]1[CH:37]=[C:38]([CH:42]=[C:43]([C:45]([F:48])([F:47])[F:46])[CH:44]=1)[C:39]([O-:20])=[O:40] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
614 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
(3R)-1-benzyl-3-(4-hydroxy-3-methoxybenzyl)piperazine-2,5-dione
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C([C@H](NC(C1)=O)CC1=CC(=C(C=C1)O)OC)=O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=C(C1)C(F)(F)F)(F)F
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After being stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a mixture of hexane and ethyl acetate (4:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C[C@H](N(CC1)C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)=O)CC1=CC(=C(C=C1)O)OC
Name
Type
product
Smiles
FC(C=1C=C(C(=O)[O-])C=C(C1)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.